Flavin adenine dinucleotide disodium

Catalog No.
S527718
CAS No.
84366-81-4
M.F
C27H31N9Na2O15P2
M. Wt
829.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavin adenine dinucleotide disodium

CAS Number

84366-81-4

Product Name

Flavin adenine dinucleotide disodium

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate

Molecular Formula

C27H31N9Na2O15P2

Molecular Weight

829.5 g/mol

InChI

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26+;;/m0../s1

InChI Key

XLRHXNIVIZZOON-WFUPGROFSA-L

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Dinucleotide, Flavin-Adenine, FAD, Flavin Adenine Dinucleotide, Flavin-Adenine Dinucleotide, Flavitan

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]

Description

The exact mass of the compound Flavin adenine dinucleotide disodium is 829.121 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Riboflavin. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Redox Cofactor in Enzyme Studies

FAD functions as a redox cofactor in numerous enzymes, facilitating electron transfer reactions within cells [1]. Researchers utilize FAD to study the mechanisms and regulation of these enzymes. By adding or removing FAD from purified enzymes, scientists can analyze their activity and understand their role in specific metabolic pathways [2]. Additionally, FAD's fluorescent properties allow researchers to monitor enzyme activity in real-time using techniques like fluorescence spectroscopy [3].

[1] ()[2] ()[3] ()

Cellular Signaling and Apoptosis Research

FAD is implicated in cellular signaling pathways, particularly those related to apoptosis (programmed cell death). Research suggests that FAD interacts with proteins like apoptosis-inducing factor 2 (AIF-M2) to regulate cell death processes [4]. Scientists utilize FAD to investigate the mechanisms by which cells undergo apoptosis under various conditions. By manipulating FAD levels or studying its interactions with apoptotic proteins, researchers can gain insights into potential therapeutic strategies for diseases involving abnormal cell death [5].

[4] ()[5] ()

Flavin adenine dinucleotide disodium is a vital coenzyme that plays a significant role in various biochemical processes. It is composed of two main components: adenine and flavin mononucleotide, which are linked through phosphate groups. The chemical formula for flavin adenine dinucleotide disodium is C27H31N9Na2O15P2\text{C}_{27}\text{H}_{31}\text{N}_{9}\text{Na}_{2}\text{O}_{15}\text{P}_{2} . This compound exists in several redox states, allowing it to participate effectively in electron transfer reactions within metabolic pathways.

Flavin adenine dinucleotide disodium is particularly notable for its ability to undergo reversible oxidation and reduction, making it an essential electron carrier in biological systems. It is commonly found in flavoproteins, which are proteins that contain a flavin group and are involved in various enzymatic reactions, including those associated with cellular respiration and metabolism .

FADHNa₂ functions as an electron carrier in numerous enzymatic reactions. When FADHNa₂ accepts electrons, it gets reduced to FADH⁻. Enzymes can then regenerate FADHNa₂ by transferring the electrons to other molecules in the electron transport chain []. This electron transfer process fuels cellular energy production (ATP synthesis) through oxidative phosphorylation [].

, primarily serving as a redox-active coenzyme. The compound can exist in four oxidation states: oxidized (quinone), reduced (hydroquinone), semiquinone, and superoxidized forms. The conversion between these states involves the acceptance and donation of electrons:

  • Oxidation: Flavin adenine dinucleotide disodium accepts two electrons and two protons to form reduced flavin adenine dinucleotide (FADH2_2).
  • Reduction: FADH2_2 can be oxidized back to flavin adenine dinucleotide disodium by donating electrons during metabolic processes such as the electron transport chain .

These reactions are crucial for ATP production through oxidative phosphorylation, where the energy derived from the oxidation of FADH2_2 is used to generate ATP from adenosine diphosphate and inorganic phosphate .

Flavin adenine dinucleotide disodium plays a critical role in several biological activities:

  • Electron Transport: It acts as an electron carrier in the mitochondrial electron transport chain, facilitating the production of ATP.
  • Enzymatic Reactions: It is involved in various enzymatic reactions catalyzed by flavoproteins, including those critical for the metabolism of carbohydrates, fats, and amino acids. Notable enzymes include succinate dehydrogenase and pyruvate dehydrogenase .
  • Antioxidant Activity: Flavin adenine dinucleotide disodium also exhibits antioxidant properties, helping to neutralize free radicals within cells .

The synthesis of flavin adenine dinucleotide disodium can be achieved through several methods:

  • Chemical Synthesis: This involves the condensation of riboflavin (vitamin B2) with adenosine triphosphate or adenosine monophosphate under specific conditions to form flavin adenine dinucleotide.
  • Enzymatic Synthesis: Enzymes such as riboflavin kinase and adenylyltransferase can catalyze the formation of flavin adenine dinucleotide from riboflavin and adenosine triphosphate .
  • Biotechnological Approaches: Microbial fermentation techniques have been explored to produce flavin adenine dinucleotide disodium using genetically modified organisms capable of synthesizing riboflavin and its derivatives.

Flavin adenine dinucleotide disodium has various applications across different fields:

  • Biotechnology: Used as a cofactor in enzymatic assays and biocatalysis due to its redox properties.
  • Pharmaceuticals: Employed in treatments for vitamin B2 deficiency, particularly in Japan under the trade name Adeflavin for ophthalmic applications .
  • Research: Utilized in studies involving metabolic pathways, enzyme kinetics, and cellular respiration.

Research has shown that flavin adenine dinucleotide disodium interacts with numerous proteins and enzymes. These interactions are essential for its function as a coenzyme:

  • Binding Studies: Spectroscopic techniques such as UV-VIS absorption and fluorescence spectroscopy have been used to study the binding dynamics between flavin adenine dinucleotide disodium and various proteins .
  • Inhibition Studies: Some studies have investigated how certain inhibitors affect the binding and activity of flavoproteins that utilize flavin adenine dinucleotide disodium as a cofactor.

Flavin adenine dinucleotide disodium shares structural similarities with other compounds but possesses unique characteristics that differentiate it:

CompoundStructure/CharacteristicsUnique Features
Flavin mononucleotideContains one flavin group linked to a ribose sugarActs as a precursor to flavin adenine dinucleotide
Nicotinamide adenine dinucleotideInvolves nicotinamide instead of a flavin moietyFunctions primarily in redox reactions involving NAD/NADH
RiboflavinA vitamin that serves as a precursor to flavin compoundsEssential nutrient; does not function directly as a coenzyme
Coenzyme AContains an acyl group; involved in fatty acid metabolismFunctions primarily in acyl group transfer

Flavin adenine dinucleotide disodium's unique ability to exist in multiple redox states allows it to act effectively as an electron carrier, setting it apart from other similar compounds . Its involvement in critical metabolic pathways further underscores its importance in biochemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

7

Exact Mass

829.12102388 g/mol

Monoisotopic Mass

829.12102388 g/mol

Heavy Atom Count

55

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67U7UHJ04C

Other CAS

146-14-5
84366-81-4

Dates

Modify: 2023-08-15
1: Jahn K, Buschmann V, Hille C. Simultaneous Fluorescence and Phosphorescence Lifetime Imaging Microscopy in Living Cells. Sci Rep. 2015 Sep 22;5:14334. doi: 10.1038/srep14334. PubMed PMID: 26390855; PubMed Central PMCID: PMC4585718.

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